

4-Chlorobenzanilide melting point and solubility.

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Compound of Interest

Compound Name: 4-Chlorobenzanilide

Cat. No.: B1594193

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An In-depth Technical Guide to the Physicochemical Properties of **4-Chlorobenzanilide**:
Melting Point and Solubility

This guide provides a comprehensive technical overview of the melting point and solubility of **4-Chlorobenzanilide** (CAS 6833-15-4), a key intermediate in pharmaceutical and agrochemical synthesis.^[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for the accurate determination of these critical physicochemical parameters.

Introduction to 4-Chlorobenzanilide

4-Chlorobenzanilide, with the chemical formula $C_{13}H_{10}ClNO$, is a white to off-white crystalline solid.^[2] Its molecular structure, featuring a chlorophenyl group attached to a benzamide, imparts properties that make it a valuable precursor in the synthesis of a variety of target molecules.^[1] A thorough understanding of its physical properties, such as melting point and solubility, is paramount for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation.

Melting Point of 4-Chlorobenzanilide

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. For a pure compound, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.

Reported Melting Point

The accepted melting point range for high-purity **4-Chlorobenzanilide** is 199-201 °C.[3][4] It is crucial to note that impurities can lead to a depression and broadening of the melting point range. Therefore, a sharp melting range within this specified window is a strong indicator of sample purity.

Causality Behind Melting Point Determination

The melting point is governed by the strength of the intermolecular forces within the crystal lattice. In **4-Chlorobenzanilide**, these forces include dipole-dipole interactions arising from the polar amide and chloro groups, as well as van der Waals forces from the aromatic rings. The energy required to overcome these forces and transition to a liquid state is what determines the melting temperature. An impure sample contains foreign molecules that disrupt the crystal lattice, weakening the intermolecular forces and thus lowering the energy (temperature) required to melt the solid.

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point of **4-Chlorobenzanilide** using a modern digital melting point apparatus.

Materials:

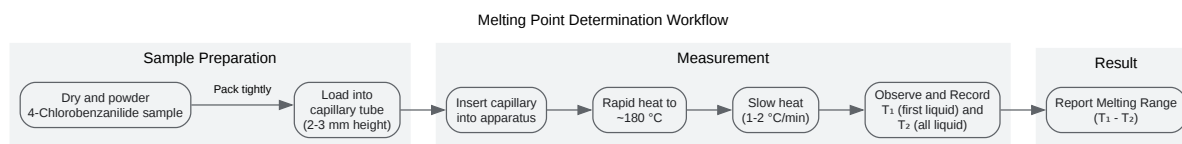
- **4-Chlorobenzanilide** sample (finely powdered and dry)
- Capillary tubes (one end sealed)
- Digital melting point apparatus (e.g., Mel-Temp)
- Spatula
- Mortar and pestle (if sample is not already powdered)

Procedure:

- **Sample Preparation:** Ensure the **4-Chlorobenzanilide** sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- **Loading the Capillary Tube:**

- Invert a capillary tube and press the open end into the powdered sample until a small amount of solid enters the tube.
- Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Alternatively, drop the capillary tube through a long glass tube onto a hard surface to achieve tight packing.
- The final packed sample height should be 2-3 mm.
- Melting Point Measurement:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15 °C per minute to reach ~180 °C).
 - Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is critical for an accurate determination.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has completely melted (T_2).
 - The melting point range is reported as $T_1 - T_2$.
- Verification: For a self-validating system, perform the measurement in triplicate with fresh capillary tubes for each run to ensure reproducibility. The results should be consistent.

Visualization of the Melting Point Determination Workflow:



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Caption: Workflow for the experimental determination of the melting point of **4-Chlorobenzanilide**.

Solubility of 4-Chlorobenzanilide

Solubility is a critical parameter in drug development and synthetic chemistry, influencing bioavailability, reaction kinetics, and purification strategies. The principle of "like dissolves like" is a useful qualitative guide; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Qualitative Solubility Profile

4-Chlorobenzanilide is generally characterized as being:

- Soluble in moderately polar organic solvents such as ethanol and acetone.^[1]
- Insoluble in water.^[2]

The amide group in **4-Chlorobenzanilide** can participate in hydrogen bonding, which contributes to its solubility in protic solvents like ethanol. The overall molecule, however, is relatively nonpolar due to the two aromatic rings, leading to its poor aqueous solubility.

Quantitative Solubility Data

Specific quantitative solubility data for **4-Chlorobenzanilide** in a range of common laboratory solvents is not extensively reported in publicly available literature. The following table provides a framework for the type of data that should be determined experimentally.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Method
Water	25	To be determined	Shake-Flask
Ethanol	25	To be determined	Shake-Flask
Acetone	25	To be determined	Shake-Flask
Dichloromethane	25	To be determined	Shake-Flask
Toluene	25	To be determined	Shake-Flask
N,N-Dimethylformamide	25	To be determined	Shake-Flask

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

- High-purity **4-Chlorobenzanilide**
- A selection of analytical grade solvents
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

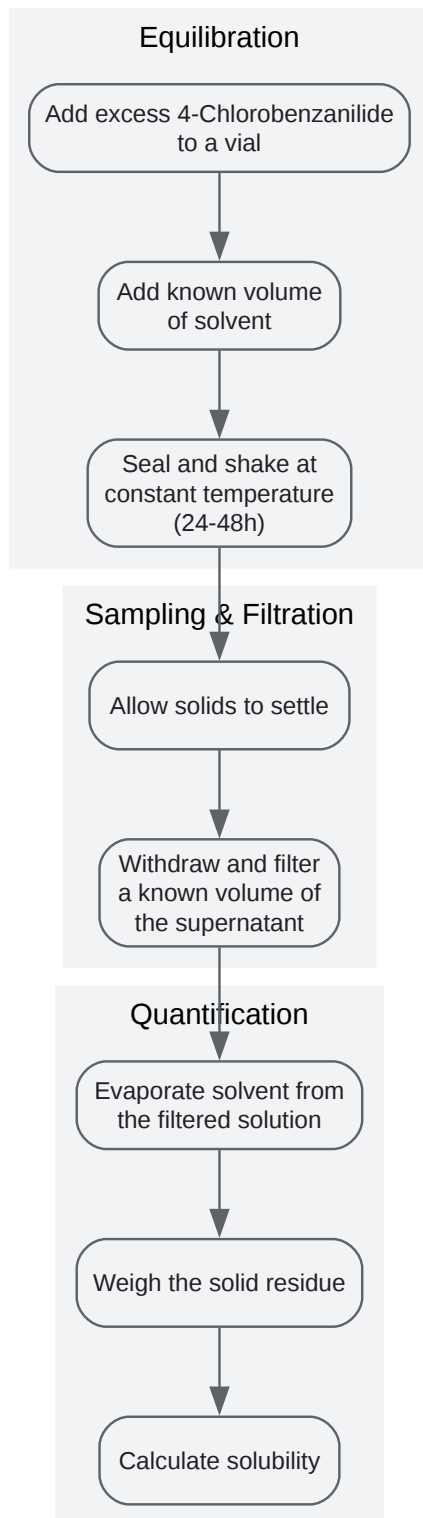
Procedure:

- Sample Preparation: Add an excess amount of solid **4-Chlorobenzanilide** to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.
- Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
- Equilibration:
 - Seal the vials tightly.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
 - Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
- Sample Withdrawal and Filtration:
 - Allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
- Quantification (Gravimetric Method):
 - Weigh the filtered solution.
 - Carefully evaporate the solvent from the filtered solution under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the **4-Chlorobenzanilide**.
 - Once the solvent is completely removed, weigh the remaining solid residue.
- Calculation:

- The solubility can be calculated using the following formula: $\text{Solubility (g/100 mL)} = (\text{mass of residue} / \text{volume of supernatant withdrawn}) * 100$

Visualization of the Solubility Determination Workflow:

Solubility Determination Workflow (Shake-Flask Method)

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Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Practical Implications for Researchers

- **Purity Assessment:** The melting point is a quick and effective first-pass assessment of the purity of a synthesized or purchased batch of **4-Chlorobenzanilide**. Any significant deviation from the 199-201 °C range suggests the presence of impurities.
- **Reaction Conditions:** Knowledge of solubility is critical for selecting appropriate solvents for chemical reactions involving **4-Chlorobenzanilide**. A solvent in which the compound is reasonably soluble at the reaction temperature is typically chosen to ensure a homogeneous reaction mixture and optimal reaction rates.
- **Purification:** Solubility data is essential for developing effective purification strategies, such as recrystallization. A suitable recrystallization solvent is one in which **4-Chlorobenzanilide** has high solubility at an elevated temperature and low solubility at room temperature or below.
- **Formulation Development:** In the context of drug development, understanding the solubility of intermediates and final active pharmaceutical ingredients (APIs) is fundamental for creating formulations with the desired bioavailability.

Conclusion

This guide has provided a detailed overview of the melting point and solubility of **4-Chlorobenzanilide**, grounded in both theoretical principles and practical experimental protocols. The established melting point of 199-201 °C serves as a key quality control parameter. While comprehensive quantitative solubility data is sparse, the provided shake-flask protocol offers a robust methodology for its determination in various solvents. By adhering to these self-validating experimental procedures, researchers and drug development professionals can ensure the generation of accurate and reliable physicochemical data, facilitating the successful application of **4-Chlorobenzanilide** in their synthetic and developmental endeavors.

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